molecular formula C7H12O2 B12686770 3-Methyl-2,4-hexanedione CAS No. 4220-52-4

3-Methyl-2,4-hexanedione

Cat. No.: B12686770
CAS No.: 4220-52-4
M. Wt: 128.17 g/mol
InChI Key: CAVUEALRYKNYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,4-hexanedione is an organic compound with the molecular formula C7H12O2 It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2,4-hexanedione can be synthesized through several methods. One common approach involves the condensation of ethyl caproate with acetone in the presence of sodium hydride . Another method includes the acylation of ethyl acetoacetate followed by cleavage and decarboxylation . Additionally, the acetylation of 2-heptanone with ethyl acetate and sodium amide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-hexanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: The carbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can react with the carbonyl groups.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized products.

    Reduction: Alcohols and diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-hexanedione involves its reactivity with nucleophiles and electrophiles. The carbonyl groups in the compound can undergo nucleophilic addition reactions, forming various intermediates and products. The specific pathways and molecular targets depend on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    2,4-Hexanedione: A similar diketone with a different substitution pattern.

    2,5-Hexanedione: Another diketone with a different carbonyl group arrangement.

    3-Methyl-2,5-hexanedione: A compound with a similar structure but different carbonyl positions.

Uniqueness

3-Methyl-2,4-hexanedione is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the methyl group at the 3-position and the carbonyl groups at the 2 and 4 positions make it distinct from other hexanediones .

Properties

CAS No.

4220-52-4

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-methylhexane-2,4-dione

InChI

InChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h5H,4H2,1-3H3

InChI Key

CAVUEALRYKNYRW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.